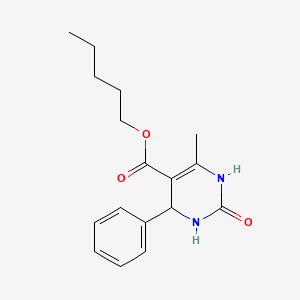
(3,4-dimethoxyphenyl)(3-thienylmethyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,4-dimethoxyphenyl)(3-thienylmethyl)amine, also known as TMA-2, is a synthetic psychedelic drug that belongs to the amphetamine class of compounds. It was first synthesized in the 1970s and has been used in scientific research to study its biochemical and physiological effects, as well as its mechanism of action.
Mécanisme D'action
The exact mechanism of action of (3,4-dimethoxyphenyl)(3-thienylmethyl)amine is not fully understood, but it is believed to primarily act as a partial agonist at the 5-HT2A receptor, which is involved in the regulation of mood, perception, and cognition. This compound may also interact with other receptors in the brain, such as the dopamine and norepinephrine receptors.
Biochemical and Physiological Effects
This compound has been shown to produce a range of biochemical and physiological effects in humans. These include changes in heart rate, blood pressure, body temperature, and respiration. It also alters brain activity, leading to changes in perception, mood, and thought processes. Some users report experiencing profound spiritual or mystical experiences while under the influence of this compound.
Avantages Et Limitations Des Expériences En Laboratoire
(3,4-dimethoxyphenyl)(3-thienylmethyl)amine has several advantages for use in scientific research. It is relatively easy to synthesize and can be obtained in high purity. It produces consistent and predictable effects, making it useful for studying the underlying mechanisms of psychedelic drugs. However, this compound also has several limitations. It is a Schedule I controlled substance in the United States, making it difficult to obtain for research purposes. It also has a relatively short duration of action, which may limit its usefulness in certain types of experiments.
Orientations Futures
There are several potential future directions for research on (3,4-dimethoxyphenyl)(3-thienylmethyl)amine. One area of interest is the potential therapeutic uses of psychedelic drugs, including this compound, for the treatment of mental health disorders such as depression, anxiety, and PTSD. Another area of interest is the development of novel psychedelic compounds that may have improved therapeutic properties or fewer side effects than existing drugs. Finally, further research is needed to fully understand the mechanism of action of this compound and other psychedelic drugs, which may lead to new insights into the functioning of the human brain.
Méthodes De Synthèse
The synthesis of (3,4-dimethoxyphenyl)(3-thienylmethyl)amine involves several steps that require specialized equipment and knowledge of organic chemistry. The starting materials are 3,4-dimethoxyphenylacetonitrile and 3-thienylmethylamine, which are reacted with a reducing agent to form the desired product. The purity and yield of the final product can be improved through various purification methods, such as chromatography.
Applications De Recherche Scientifique
(3,4-dimethoxyphenyl)(3-thienylmethyl)amine has been used in scientific research to study its effects on the human brain and behavior. It is known to produce hallucinogenic effects similar to those of other psychedelic drugs such as LSD and psilocybin. Studies have shown that this compound activates serotonin receptors in the brain, leading to changes in perception, mood, and thought processes.
Propriétés
IUPAC Name |
3,4-dimethoxy-N-(thiophen-3-ylmethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2S/c1-15-12-4-3-11(7-13(12)16-2)14-8-10-5-6-17-9-10/h3-7,9,14H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYRGCNWEXASXEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NCC2=CSC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{[(2,3-dimethylphenyl)amino]sulfonyl}-N-(3-isopropoxypropyl)-4-methylbenzamide](/img/structure/B5160878.png)
![5-(2,6-dichlorophenyl)-1-ethyl-7,8-dimethoxy-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B5160882.png)
![N-{1-[1-(3-cyclohexen-1-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-methylbenzamide](/img/structure/B5160887.png)
![3-(1,3-benzodioxol-5-yl)-11-(4-hydroxy-3,5-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5160899.png)
![N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-5-(2-nitrophenyl)-2-furamide](/img/structure/B5160900.png)

![7-(2-bromobenzyl)-1,5-dimethyl-N-phenyl-3,7-diazabicyclo[3.3.1]nonane-3-carbothioamide](/img/structure/B5160915.png)


![3-allyl-5-[3-methoxy-4-(1-naphthylmethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5160939.png)

![4-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-3-pyridinylbutanamide](/img/structure/B5160963.png)
![3-[1-hydroxy-2-(methylamino)ethyl]phenyl benzoate hydrochloride](/img/structure/B5160971.png)
![N-isopropyldibenzo[a,c]phenazine-11-carboxamide](/img/structure/B5160974.png)